Bruceantinol

概要

説明

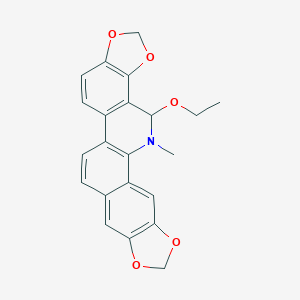

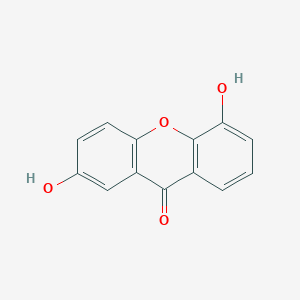

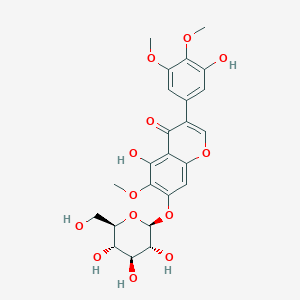

Bruceantinol is a quassinoid compound isolated from the fruits of the plant Brucea javanica, which belongs to the family Simaroubaceae . This compound has garnered significant attention due to its potent antitumor and antibacterial properties . Brucea javanica is traditionally used in Southeast Asia for treating various ailments, including cancer, dysentery, and skin disorders .

準備方法

Synthetic Routes and Reaction Conditions: Bruceantinol can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the fruits of Brucea javanica using solvents like ethyl acetate . The extracted compound is then purified using techniques such as ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Brucea javanica fruits. The process includes solvent extraction, followed by purification using chromatographic techniques to ensure high purity and yield .

化学反応の分析

反応の種類: ブルセアンチノールは、酸化、還元、置換反応など、様々な化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤が用いられます。

置換: 臭素(Br₂)や塩素(Cl₂)などの試薬を用いてハロゲン化反応を行うことができます。

主な生成物: これらの反応から生成される主な生成物には、様々なブルセアンチノールの誘導体が含まれ、これらは異なる生物学的活性を示す可能性があります .

4. 科学研究の応用

ブルセアンチノールは、幅広い科学研究に利用されています:

科学的研究の応用

Bruceantinol has a wide range of scientific research applications:

作用機序

ブルセアンチノールは、主にSTAT3シグナル伝達経路を阻害することで効果を発揮します。この経路は、多くのヒト癌で恒常的に活性化されています . それは、STAT3のDNA結合能を阻害し、細胞の生存と増殖に関与する遺伝子の転写を抑制します . これは、アポトーシスの誘導と腫瘍増殖の阻害につながります .

類似の化合物:

- ブルセインA

- ブルセインB

- ブルセインC

- ブルサトール

比較: ブルセアンチノールは、これらの化合物の中で、STAT3経路の強力な阻害によって特徴付けられます . 他のブルセインも抗腫瘍活性を示しますが、ブルセアンチノールの特異的な作用機序とより高い効力により、さらなる薬剤開発の有望な候補となっています .

類似化合物との比較

- Bruceine A

- Bruceine B

- Bruceine C

- Brusatol

Comparison: Bruceantinol is unique among these compounds due to its potent inhibition of the STAT3 pathway . While other bruceines also exhibit antitumor activities, this compound’s specific mechanism of action and higher potency make it a promising candidate for further drug development .

特性

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,15,17,20-24,34-36H,9-11H2,1-7H3/b12-8+/t15-,17+,20+,21+,22+,23+,24-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREUSBYRKOPNJK-AJPRWBMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415102 | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53729-52-5 | |

| Record name | Methyl (11β,12α,15β)-15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53729-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRUCEANTINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)